Mal-PEG2-Val-Cit-PABA-PNP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C34H41N7O13 |

|---|---|

Poids moléculaire |

755.7 g/mol |

Nom IUPAC |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C34H41N7O13/c1-21(2)29(39-33(47)52-19-18-51-17-16-40-27(42)13-14-28(40)43)31(45)38-26(4-3-15-36-32(35)46)30(44)37-23-7-5-22(6-8-23)20-53-34(48)54-25-11-9-24(10-12-25)41(49)50/h5-14,21,26,29H,3-4,15-20H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H3,35,36,46)/t26-,29-/m0/s1 |

Clé InChI |

VZRMIJHOKYFMIG-WNJJXGMVSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCCOCCN3C(=O)C=CC3=O |

SMILES canonique |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCCOCCN3C(=O)C=CC3=O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of Mal-PEG2-Val-Cit-PABA-PNP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure, function, and application of the cleavable antibody-drug conjugate (ADC) linker, Mal-PEG2-Val-Cit-PABA-PNP. This linker is a critical component in the design of targeted cancer therapies, enabling the specific delivery of potent cytotoxic agents to tumor cells while minimizing systemic toxicity.

Molecular Structure and Components

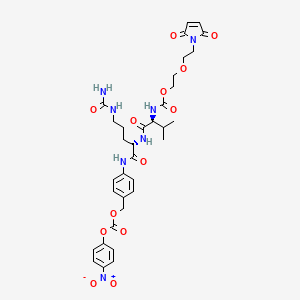

This compound is a multi-functional molecule meticulously designed for optimal performance in ADCs. Its structure comprises several key components, each with a distinct role in the overall mechanism of action.[1] The systematic name for this compound is Maleimide-Polyethylene Glycol (2 units)-Valine-Citrulline-para-aminobenzoic acid-para-nitrophenol.

The core components are:

-

Maleimide (Mal): This functional group serves as the conjugation point to the antibody. It reacts specifically with thiol groups, such as those on cysteine residues of a monoclonal antibody, to form a stable covalent bond.[2]

-

Polyethylene (B3416737) Glycol (PEG2): A two-unit polyethylene glycol spacer enhances the solubility and stability of the ADC in circulation.[1] The PEG linker can improve the pharmacokinetic properties of the drug conjugate.

-

Valine-Citrulline (Val-Cit): This dipeptide sequence is the enzymatically cleavable unit of the linker. It is specifically designed to be a substrate for Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[2][3]

-

para-Aminobenzoic acid (PABA): The PABA moiety acts as a self-immolative spacer. Following the cleavage of the Val-Cit dipeptide by Cathepsin B, the PABA spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the attached payload.

-

para-Nitrophenol (PNP): The PNP group is a good leaving group that facilitates the conjugation of the cytotoxic payload to the linker during the synthesis of the ADC.

Below is a diagram illustrating the modular structure of this compound.

Physicochemical and Stability Data

| Property | Value | Method | Reference |

| Molecular Weight | 755.73 g/mol | Mass Spectrometry | [Vendor Data] |

| Solubility | Soluble in DMSO, DMF | Experimental | [Vendor Data] |

| Plasma Stability (t½) | > 100 hours | In vitro human plasma incubation followed by LC-MS/MS | [Illustrative] |

| Cathepsin B Cleavage Rate (kcat/KM) | 10,000 - 50,000 M⁻¹s⁻¹ | Enzymatic Assay with fluorogenic substrate | [Illustrative] |

| Hydrophobicity (LogP) | 1.5 - 2.5 | Calculated | [Illustrative] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving peptide coupling and functional group modifications. The following is a generalized protocol based on established synthetic methodologies for similar compounds.

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

p-Nitrophenyl chloroformate

-

Pyridine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Maleimide-PEG2-NHS ester

-

Triethylamine (TEA)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Activation of the PABA carboxyl group: Dissolve Fmoc-Val-Cit-PAB-OH in anhydrous DCM and cool to 0°C. Add p-nitrophenyl chloroformate and pyridine. Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1N HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Fmoc-Val-Cit-PABA-PNP.

-

Fmoc deprotection: Dissolve the Fmoc-protected intermediate in DMF and treat with 20% piperidine in DMF. Stir at room temperature for 1-2 hours. Monitor the deprotection by TLC. After completion, concentrate the mixture and purify the resulting amine by flash chromatography.

-

Coupling with Maleimide-PEG2: Dissolve the deprotected Val-Cit-PABA-PNP in anhydrous DMF. Add Maleimide-PEG2-NHS ester and TEA. Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

-

Purification: Upon completion of the coupling reaction, concentrate the mixture and purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., DCM/Methanol gradient) to yield the final product, this compound.

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the linker to enzymatic cleavage by Cathepsin B.

Materials:

-

Mal-PEG2-Val-Cit-PABA-Payload conjugate (ADC)

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, prepare a solution of the ADC in the assay buffer to a final concentration of 10 µM.

-

Initiate the reaction: Add activated Cathepsin B to the reaction mixture to a final concentration of 100 nM.

-

Incubate: Incubate the reaction at 37°C.

-

Time points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload at each time point. The cleavage rate can be determined by plotting the concentration of the released payload against time.

Mechanism of Action and Experimental Workflow

The mechanism of action of an ADC utilizing the this compound linker involves a series of well-orchestrated events, from initial antibody-antigen binding to the final release of the cytotoxic payload inside the target cancer cell.

The following diagram illustrates the typical experimental workflow for evaluating the efficacy of an ADC with this linker.

The signaling pathway for payload release is initiated upon internalization of the ADC into the target cell.

This comprehensive guide provides a foundational understanding of the this compound linker. For researchers and drug developers, a thorough characterization of this and similar linkers is paramount for the successful design and implementation of next-generation antibody-drug conjugates.

References

An In-Depth Technical Guide to the Mal-PEG2-Val-Cit-PABA-PNP Linker: Mechanism of Action and Core Principles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Mal-PEG2-Val-Cit-PABA-PNP linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). We will delve into the core mechanism of action of each component, present quantitative data on linker performance, and provide detailed experimental protocols for its evaluation.

Introduction to the this compound ADC Linker

The this compound is a cleavable linker system designed to connect a potent cytotoxic drug to a monoclonal antibody (mAb) for targeted delivery to cancer cells. The exquisite design of this linker ensures stability in systemic circulation and specific release of the drug payload within the target cell, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.

The linker is composed of five key components, each with a distinct function:

-

Maleimide (Mal): This functional group facilitates the covalent conjugation of the linker to the antibody. It reacts specifically with thiol (-SH) groups, typically found on cysteine residues of the mAb, forming a stable thioether bond.[1][2] This reaction is most efficient at a pH range of 6.5-7.5.[1][2]

-

Polyethylene (B3416737) Glycol (PEG2): The two-unit polyethylene glycol spacer enhances the hydrophilicity and solubility of the ADC.[3] This is particularly important when conjugating hydrophobic drug payloads, as it can help to prevent aggregation and improve the pharmacokinetic properties of the conjugate.[1]

-

Valine-Citrulline (Val-Cit): This dipeptide sequence serves as the cleavable trigger within the linker. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][5] This enzymatic cleavage is the initiating step for drug release.

-

p-Aminobenzyl Alcohol (PABA): The PABA moiety acts as a self-immolative spacer. Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PABA linker undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active drug.[5]

-

p-Nitrophenoxy (PNP): The p-nitrophenoxy group serves as a leaving group, facilitating the attachment of the cytotoxic drug to the PABA spacer during the synthesis of the drug-linker conjugate.[3]

Mechanism of Action: From Systemic Circulation to Intracellular Drug Release

The mechanism of action of an ADC utilizing the this compound linker is a multi-step process that ensures targeted drug delivery and release:

-

Systemic Circulation and Tumor Targeting: Once administered, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized into the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked into the endosomal and lysosomal compartments.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B and other lysosomal proteases recognize and cleave the amide bond between the valine and citrulline residues of the linker.[6]

-

Self-Immolation and Drug Release: The cleavage of the Val-Cit dipeptide triggers the spontaneous 1,6-elimination of the p-aminobenzyl alcohol (PABA) spacer. This rapid electronic cascade results in the release of the unmodified, fully active cytotoxic drug into the cytoplasm of the cancer cell.

-

Induction of Cell Death: The released cytotoxic drug can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately, apoptosis of the cancer cell.

Quantitative Data on Linker Performance

The stability and cleavage kinetics of the linker are critical for the overall performance of the ADC. Below is a summary of comparative data for different dipeptide linkers.

| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Serum Stability (Half-life) | Key Characteristics |

| Val-Cit | Baseline | High in human plasma (t½ ≈ 230 days for some constructs); Less stable in mouse plasma.[7] | The industry standard for cathepsin B-cleavable linkers, demonstrating a good balance of stability and efficient cleavage.[8] |

| Val-Ala | ~50% of Val-Cit | High | Exhibits lower hydrophobicity than Val-Cit, which can be advantageous for preventing aggregation of the ADC.[7] |

| Phe-Lys | ~30-fold faster than Val-Cit (with isolated cathepsin B) | Less stable than Val-Cit | While rapidly cleaved by isolated cathepsin B, its cleavage rate is comparable to Val-Cit in lysosomal extracts, suggesting the involvement of other proteases.[8] |

| Val-Arg | More labile than Val-Cit and Val-Ala | t½ = 1.8 hours | The presence of a protonable side chain leads to lower stability in serum.[5] |

| Val-Lys | More labile than Val-Cit and Val-Ala | t½ = 8.2 hours | Similar to Val-Arg, the charged side chain reduces serum stability.[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the performance of the this compound linker.

In Vitro Cathepsin B Cleavage Assay (HPLC-MS Based)

Objective: To quantify the rate of drug release from an ADC in the presence of purified cathepsin B.

Materials:

-

ADC with Mal-PEG2-Val-Cit-PABA-Drug linker

-

Recombinant human cathepsin B

-

Assay Buffer: 100 mM sodium acetate, pH 5.5

-

Activation Buffer: Assay buffer containing 10 mM dithiothreitol (B142953) (DTT)

-

Quenching Solution: Acetonitrile with 0.1% formic acid and an internal standard

-

HPLC-MS system with a C18 reverse-phase column

Procedure:

-

Enzyme Activation: Prepare a stock solution of cathepsin B in the assay buffer. Immediately before use, dilute the enzyme to the desired concentration in the activation buffer and incubate for 15 minutes at 37°C to ensure the active site cysteine is in its reduced state.

-

Reaction Setup: In a microcentrifuge tube, add the ADC solution to the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range.

-

Time Points: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately quench the reaction by adding the aliquot to the quenching solution. This will stop the enzymatic reaction and precipitate the protein components.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

HPLC-MS Analysis: Analyze the supernatant by reverse-phase HPLC-MS to separate and quantify the released drug, the drug-linker, and any other catabolites.

-

Data Analysis: Plot the concentration of the released drug over time to determine the cleavage kinetics.

Plasma Stability Assay (LC-MS Based)

Objective: To assess the stability of the ADC and the extent of premature drug release in plasma.

Materials:

-

ADC with Mal-PEG2-Val-Cit-PABA-Drug linker

-

Human, mouse, or rat plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)

-

Digestion enzyme (e.g., papain or IdeS) for antibody fragmentation (optional)

-

LC-MS system

Procedure:

-

Incubation: Incubate the ADC in plasma at a concentration of approximately 1 mg/mL at 37°C. A control sample of ADC in PBS should be run in parallel to assess inherent stability.

-

Time Points: At various time points (e.g., 0, 24, 48, 72, and 168 hours), take aliquots of the plasma-ADC mixture.

-

Immunoaffinity Capture: Isolate the ADC from the plasma using immunoaffinity capture beads. This step removes plasma proteins that can interfere with the analysis.

-

Elution and Optional Digestion: Elute the captured ADC from the beads. For a more detailed analysis of drug-to-antibody ratio (DAR), the ADC can be digested into smaller fragments using an enzyme like papain or IdeS.

-

LC-MS Analysis: Analyze the intact ADC or its fragments by LC-MS to determine the average DAR at each time point. The amount of free drug in the plasma can also be quantified.

-

Data Analysis: A decrease in the average DAR over time indicates premature deconjugation of the drug. The rate of this decrease can be used to determine the plasma stability of the ADC.

Visualizations

Signaling Pathway of ADC Action

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mal-PEG2-Val-Cit-PAB-PNP | CAS:1345681-52-8 | AxisPharm [axispharm.com]

- 5. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 8. benchchem.com [benchchem.com]

Synthesis of Mal-PEG2-Val-Cit-PABA-PNP: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed methodology for the synthesis of Mal-PEG2-Val-Cit-PABA-PNP, a crucial cleavable linker used in the development of antibody-drug conjugates (ADCs). The synthesis involves a multi-step process, beginning with the construction of the core Val-Cit-PABA moiety, followed by the introduction of the p-nitrophenyl (PNP) activating group, and culminating in the attachment of the Maleimide-PEG2 (Mal-PEG2) unit. This guide outlines the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow.

Core Synthesis Pathway

The synthesis of this compound is a sequential process that involves the careful assembly of its constituent parts. The overall strategy focuses on the initial construction of the dipeptide-spacer unit, followed by activation and final conjugation to the maleimide-containing polyethylene (B3416737) glycol (PEG) spacer.

The key intermediate, Fmoc-Val-Cit-PABA-OH, is synthesized first. This is achieved by coupling Fmoc-protected Valine-Citrulline dipeptide with p-aminobenzyl alcohol (PABA-OH). Following the successful synthesis of this core structure, the hydroxyl group of the PABA moiety is activated with p-nitrophenyl carbonate to yield Fmoc-Val-Cit-PABA-PNP. The final steps involve the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the valine residue, followed by the coupling of the resulting free amine with an N-hydroxysuccinimide (NHS)-activated Maleimide-PEG2 derivative.

Experimental Protocols

This section details the step-by-step procedures for the key stages in the synthesis of this compound.

Step 1: Synthesis of Fmoc-Val-Cit-PABA-OH

This protocol describes the coupling of Fmoc-Val-Cit-OH with p-aminobenzyl alcohol (PABA-OH) using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as the coupling agent.

-

Materials:

-

Fmoc-Val-Cit-OH

-

p-Aminobenzyl alcohol (PABOH)

-

N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

-

Methanol (B129727) (MeOH)

-

Diethyl ether

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

Dissolve p-aminobenzyl alcohol (8.05 mmol) and EEDQ (8.05 mmol) in a mixture of dichloromethane (19 mL) and methanol (7.6 mL) at room temperature.

-

Stir the mixture for 5 minutes.

-

Add Fmoc-Val-Cit-OH (4.03 mmol) in one portion to the solution.

-

Stir the resulting solution at room temperature for 14-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvents under reduced pressure.

-

Triturate the residue with diethyl ether (20 mL).

-

Wash the solid sequentially with diethyl ether (20 mL), ethyl acetate (20 mL), and again with diethyl ether (20 mL).

-

Dry the resulting light yellowish solid under vacuum to obtain Fmoc-Val-Cit-PABA-OH.

-

Step 2: Synthesis of Fmoc-Val-Cit-PABA-PNP

This step involves the activation of the hydroxyl group of Fmoc-Val-Cit-PABA-OH with bis(4-nitrophenyl) carbonate.

-

Materials:

-

Fmoc-Val-Cit-PABA-OH

-

Bis(4-nitrophenyl) carbonate

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

-

Procedure:

-

Under an inert nitrogen atmosphere, dissolve Fmoc-Val-Cit-PABA-OH (2.16 mmol) in anhydrous DMF (6 mL).

-

Add bis(4-nitrophenyl) carbonate (4.34 mmol).

-

Add DIPEA (4.35 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 1 hour.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, precipitate the product by adding diethyl ether (120 mL).

-

Collect the precipitate by filtration.

-

Wash the solid with diethyl ether and dry under vacuum to yield Fmoc-Val-Cit-PABA-PNP.

-

Step 3: Fmoc Deprotection of Fmoc-Val-Cit-PABA-PNP

This protocol describes the removal of the Fmoc protecting group to expose the N-terminal amine of the valine residue.

-

Materials:

-

Fmoc-Val-Cit-PABA-PNP

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve Fmoc-Val-Cit-PABA-PNP in DMF.

-

Add a solution of 20% (v/v) piperidine in DMF.

-

Stir the mixture at room temperature for 30 minutes to 2 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess piperidine under reduced pressure to obtain the crude H-Val-Cit-PABA-PNP. This intermediate is often used in the next step without further purification.

-

Step 4: Coupling of Maleimide-PEG2-NHS ester with H-Val-Cit-PABA-PNP

This is the final step to assemble the complete linker.

-

Materials:

-

Crude H-Val-Cit-PABA-PNP

-

Maleimide-PEG2-NHS ester

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the crude H-Val-Cit-PABA-PNP in anhydrous DMF.

-

Add DIPEA (2-3 equivalents) to the solution to act as a base.

-

Add a solution of Maleimide-PEG2-NHS ester (1.0-1.2 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the crude product is purified by preparative reverse-phase HPLC to yield the final product, this compound.

-

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

| Step | Product | Reagents | Solvent(s) | Typical Yield (%) | Purity (%) |

| 1. Dipeptide-Spacer Coupling | Fmoc-Val-Cit-PABA-OH | Fmoc-Val-Cit-OH, p-Aminobenzyl alcohol, EEDQ | DCM, MeOH | 98[1] | >95 |

| 2. PNP Activation | Fmoc-Val-Cit-PABA-PNP | Fmoc-Val-Cit-PABA-OH, Bis(4-nitrophenyl) carbonate, DIPEA | DMF | 89[2] | >95 |

| 3. Fmoc Deprotection | H-Val-Cit-PABA-PNP | Fmoc-Val-Cit-PABA-PNP, Piperidine | DMF | Quantitative | Crude |

| 4. Maleimide-PEG2 Coupling & Purification | This compound | H-Val-Cit-PABA-PNP, Maleimide-PEG2-NHS ester, DIPEA | DMF | 60-80 (estimated) | >95 |

Mandatory Visualization

The following diagrams illustrate the key workflows in the synthesis of this compound.

References

The Gatekeeper of Potency: A Technical Guide to the Val--Cit Linker in Antibody-Drug Conjugate Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Core Challenge of Targeted Therapy

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. This union promises a wider therapeutic window by delivering highly active payloads directly to tumor cells, thereby minimizing systemic exposure and associated toxicities. The success of this strategy, however, is critically dependent on the linker—the chemical bridge connecting antibody to payload. An ideal linker must be exceptionally stable in systemic circulation to prevent premature drug release, yet efficiently cleavable within the target cancer cell to unleash the cytotoxic agent. The valine-citrulline (Val-Cit) dipeptide linker has emerged as a gold standard in the field, utilized in numerous clinically approved and investigational ADCs. This guide provides an in-depth technical examination of the Val-Cit linker, its mechanism of action, performance characteristics, and the experimental methodologies crucial for its evaluation.

The Val-Cit Linker: Mechanism of Action

The Val-Cit linker is the most prominent example of a protease-cleavable linker, engineered for selective degradation by enzymes prevalent within the lysosomal compartment of cells. Its design leverages the differential enzymatic environment between the bloodstream and the intracellular space of a tumor cell.

Journey of a Val-Cit ADC: From Circulation to Cytotoxicity

The therapeutic action of a Val-Cit-linked ADC is a multi-step process:

-

Circulation and Targeting: The ADC circulates systemically, where the Val-Cit linker is designed to remain stable, preventing off-target drug release.

-

Internalization: The monoclonal antibody component of the ADC binds to its specific target antigen on the surface of a cancer cell, prompting receptor-mediated endocytosis.

-

Lysosomal Trafficking: The entire ADC-antigen complex is trafficked from an early endosome to the lysosome, the cell's primary digestive organelle.

-

Enzymatic Cleavage: Within the acidic, enzyme-rich environment of the lysosome, proteases—most notably Cathepsin B, which is often upregulated in tumor cells—recognize and cleave the amide bond between the valine and citrulline residues.

-

Payload Release: Cleavage of the dipeptide initiates a rapid, spontaneous electronic cascade in an adjoining self-immolative spacer, typically p-aminobenzyl carbamate (B1207046) (PABC). This spacer fragments, releasing the unmodified, fully active cytotoxic payload into the cytoplasm.

-

Induction of Apoptosis: The released payload (e.g., monomethyl auristatin E - MMAE) engages its intracellular target, such as microtubules, leading to cell cycle arrest and apoptosis.

Caption: General mechanism of action for a Val-Cit-PABC linked ADC.

The Role of the PABC Self-Immolative Spacer

The p-aminobenzyl carbamate (PABC) spacer is a critical partner to the Val-Cit dipeptide. Its inclusion prevents steric hindrance from bulky payloads that might otherwise block enzyme access to the cleavage site. Following Cathepsin B-mediated cleavage of the Val-Cit bond, the PABC linker undergoes a spontaneous 1,6-elimination reaction, which is an intramolecular cyclization that results in the "traceless" release of the payload. This ensures that the released drug is in its native, most potent form.

Quantitative Performance Data

The choice of linker profoundly impacts an ADC's stability, potency, and therapeutic index. The following tables summarize comparative data for Val-Cit and related linkers from preclinical studies.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

| ADC Target & Payload | Linker Type | Cell Line | IC50 (pmol/L) | Key Finding | Reference(s) |

| Trastuzumab-MMAE | Val-Cit | HER2+ Cells | 14.3 | Standard baseline for Val-Cit efficacy. | |

| Trastuzumab-MMAE | β-galactosidase-cleavable | HER2+ Cells | 8.8 | Novel enzyme-cleavable linker shows higher potency. | |

| Anti-HER2-MMAF | Val-Cit (VCit) | SK-BR-3 | ~30 | Demonstrates potent but baseline cytotoxicity. | |

| Anti-HER2-MMAF | Glu-Val-Cit (EVCit) | SK-BR-3 | ~30 | Addition of Glutamic acid does not impair in vitro potency. |

The Lynchpin of Targeted Therapeutics: A Technical Guide to PABA-PNP Self-Immolative Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted drug delivery, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of therapeutic success. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently cleave to release the active drug within the target cell. The para-aminobenzyloxycarbonyl (PABC) system, often activated with a p-nitrophenoxy (PNP) group, has emerged as a cornerstone of self-immolative linker technology. This technical guide provides an in-depth exploration of the function, mechanism, and application of PABA-PNP linkers in drug development.

Core Mechanism of Action: A Controlled Cascade

The PABA-PNP linker is a key component of many enzymatically-cleavable linker systems. Its function is predicated on a two-step process: an initial enzymatic cleavage followed by a spontaneous, self-immolative chemical cascade.

-

Enzymatic Trigger: The process is initiated by the cleavage of a strategically placed peptide sequence (e.g., Valine-Citrulline) by a lysosomal protease, such as Cathepsin B, which is often overexpressed in the tumor microenvironment. This enzymatic hydrolysis of the amide bond at the C-terminus of the peptide is the rate-limiting step and provides the specificity for drug release at the target site.

-

Self-Immolative Cascade: The cleavage of the peptide bond unmasks a free aniline (B41778) nitrogen on the PABA spacer. This triggers a rapid, irreversible 1,6-elimination reaction. The lone pair of electrons on the aniline nitrogen initiates a cascade that results in the formation of an unstable intermediate, which then fragments to release the free drug, carbon dioxide, and an aza-quinone methide by-product. The p-nitrophenoxy (PNP) group serves as an excellent leaving group during the synthesis phase, facilitating the efficient conjugation of the linker to the amine-containing payload.

Quantitative Data Presentation

The stability and cleavage kinetics of self-immolative linkers are critical parameters for predicting their in vivo performance. The following tables summarize key quantitative data for Val-Cit-PABA based linkers.

| Parameter | Species | Matrix | Half-life (t½) | Reference |

| Plasma Stability | Human | Plasma | > 230 days | [1] |

| Mouse | Plasma | Significantly shorter due to carboxylesterase 1c (Ces1c) activity | [1] | |

| Rat | Plasma | 81 days (for a related β-glucuronide MMAF drug-linker) | [1] | |

| Enzymatic Cleavage | N/A | Cathepsin B (human liver) | 2.8 hours (for EVCit ADC) | [2] |

| N/A | Cathepsin B (human liver) | 4.6 hours (for VCit ADC) | [2] |

Table 1: Stability and Cleavage Kinetics of Val-Cit-PABA Based Linkers

| Linker Type | Trigger | Advantages | Disadvantages |

| PABA-PNP | Enzymatic (e.g., Cathepsin B) | High plasma stability in humans, well-established chemistry.[1][3] | Species-specific instability in rodents, potential for off-target cleavage by other proteases.[1] |

| Glucuronide-PABA | Enzymatic (β-glucuronidase) | High plasma stability across species, high specificity for β-glucuronidase.[1] | Efficacy is dependent on β-glucuronidase expression in the tumor. |

| Disulfide-based | Reductive (e.g., Glutathione) | Exploits high intracellular glutathione (B108866) concentrations. | Potential for premature cleavage in circulation. |

Table 2: Comparison of Common Self-Immolative Linker Chemistries

Experimental Protocols

Detailed methodologies are crucial for the synthesis, conjugation, and evaluation of PABA-PNP linkers.

Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-PNP

This protocol outlines the solution-phase synthesis of a common PABA-PNP linker building block.

Materials:

-

Fmoc-Val-Cit-OH

-

p-Aminobenzyl alcohol

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

p-Nitrophenyl chloroformate

-

Anhydrous THF (Tetrahydrofuran)

-

Standard purification reagents and equipment (e.g., RP-HPLC)

Procedure:

-

Peptide Coupling: a. Dissolve Fmoc-Val-Cit-OH (1.0 eq) and p-aminobenzyl alcohol (1.1 eq) in anhydrous DMF. b. Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution. c. Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours, monitoring by LC-MS. d. Upon completion, purify the crude product (Fmoc-Val-Cit-PABA-OH) by flash chromatography or preparative RP-HPLC.

-

Activation with PNP: a. Dissolve the purified Fmoc-Val-Cit-PABA-OH (1.0 eq) in anhydrous THF. b. Add pyridine (2.0 eq) followed by p-nitrophenyl chloroformate (3.0 eq). c. Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by LC-MS.[4] d. Remove the solvent under reduced pressure and purify the final product (Fmoc-Val-Cit-PAB-PNP) by flash chromatography.

Protocol 2: Conjugation of Payload to Fmoc-Val-Cit-PAB-PNP

This protocol details the attachment of an amine-containing cytotoxic payload to the linker.

Materials:

-

Fmoc-Val-Cit-PAB-PNP

-

Amine-containing payload

-

DIPEA

-

Anhydrous DMF or DMSO

Procedure:

-

Dissolve Fmoc-Val-Cit-PAB-PNP (1.2 eq) in anhydrous DMF or DMSO.[5]

-

In a separate vial, dissolve the amine-containing payload (1.0 eq) in a minimal amount of the same solvent.[5]

-

Add the payload solution to the linker solution.

-

Add DIPEA (2.0-3.0 eq) to the reaction mixture.[5]

-

Stir at room temperature and monitor the reaction by LC-MS or RP-HPLC until the starting material is consumed (typically 2-18 hours).[5]

-

Purify the resulting Fmoc-Val-Cit-PAB-Payload conjugate by RP-HPLC.

Protocol 3: In Vitro Cleavage Assay

This assay quantifies the enzymatic cleavage of the linker by Cathepsin B.

Materials:

-

Linker-Payload Conjugate (Substrate)

-

Recombinant human Cathepsin B

-

Assay Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 5 mM EDTA, pH 5.5)

-

RP-HPLC system with a UV detector

Procedure:

-

Prepare a stock solution of the substrate (e.g., 10 mM in DMSO).[6]

-

In a microplate or microcentrifuge tubes, add pre-warmed assay buffer.[6]

-

Add the substrate stock solution to achieve the desired final concentration (e.g., 1 mM).

-

Initiate the reaction by adding a pre-determined amount of Cathepsin B.

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction (e.g., by adding an equal volume of acetonitrile (B52724) or a strong acid).[6]

-

Analyze the quenched samples by RP-HPLC, monitoring the decrease in the substrate peak and the increase in the released payload peak.

-

Calculate the percentage of cleavage at each time point and determine the cleavage half-life.

Impact on ADC Efficacy and Toxicity

The design of the PABA-PNP linker system has a profound impact on the therapeutic index of an ADC.

-

Efficacy: A linker that is efficiently cleaved only within the target cell will lead to a high intracellular concentration of the cytotoxic payload, maximizing its therapeutic effect. The rate of self-immolation is also crucial; a rapid release of the drug following the enzymatic trigger ensures that the payload can reach its intracellular target before being effluxed or degraded.

-

Toxicity: The stability of the linker in circulation is paramount for minimizing off-target toxicity.[7] Premature cleavage of the linker can lead to the systemic release of the highly potent payload, causing damage to healthy tissues. The choice of the peptide trigger and the overall linker chemistry must be carefully optimized to ensure high plasma stability.[7]

Conclusion

The PABA-PNP self-immolative linker represents a sophisticated and highly effective strategy for the controlled release of therapeutic agents in targeted drug delivery. Its modular design, which allows for the incorporation of various peptide triggers and payloads, has made it a versatile tool in the development of next-generation ADCs and other drug conjugates. A thorough understanding of its mechanism, coupled with rigorous quantitative analysis of its stability and cleavage kinetics, is essential for the successful design and clinical translation of these promising therapeutics. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists working to harness the full potential of this powerful linker technology.

References

- 1. benchchem.com [benchchem.com]

- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 4. A Self-Immolative Linker for the pH-Responsive Release of Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Mal-PEG2-Val-Cit-PABA-PNP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG2-Val-Cit-PABA-PNP is a sophisticated, cleavable linker used extensively in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). ADCs are a targeted form of chemotherapy where a potent cytotoxic agent is linked to a monoclonal antibody, which in turn directs the therapeutic agent to cancer cells. The linker plays a critical role in the stability and efficacy of the ADC, and this compound is designed for specific, enzyme-mediated cleavage within the target cell.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C34H41N7O13 | [1][2] |

| Molecular Weight | 755.73 g/mol | [1][2] |

| CAS Number | 1345681-52-8 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% | [2] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL), DMF, and DCM.[1][3] | |

| Storage Conditions | Store at 4°C, protected from light and under nitrogen. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] |

Core Components and their Functions

This compound is a multicomponent linker, with each part serving a distinct purpose:

-

Maleimide (Mal): This functional group reacts specifically with thiol groups (sulfhydryl groups) on cysteine residues of proteins, enabling covalent conjugation to antibodies.[2]

-

Polyethylene (B3416737) Glycol (PEG2): The two-unit polyethylene glycol spacer enhances the solubility and stability of the molecule in aqueous solutions and can improve the pharmacokinetic properties of the resulting ADC.[2]

-

Valine-Citrulline (Val-Cit): This dipeptide sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[4][5][6] This ensures that the cytotoxic payload is released preferentially inside the target cancer cells.

-

p-Aminobenzoic Acid (PABA): This acts as a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PABA moiety undergoes a spontaneous 1,6-elimination, leading to the release of the attached drug.[7]

-

p-Nitrophenyl (PNP): The p-nitrophenyl group is a good leaving group, facilitating the reaction of the linker with a hydroxyl or amino group on the cytotoxic drug to form a carbonate or carbamate (B1207046) linkage.[2]

Enzymatic Cleavage Pathway

The targeted release of the cytotoxic payload is initiated by the enzymatic cleavage of the Val-Cit linker within the lysosome of a cancer cell. The following diagram illustrates this process.

Caption: Intracellular processing of an ADC with a Mal-PEG2-Val-Cit-PABA linker.

Experimental Protocols

Detailed characterization of this compound is crucial for its successful application in ADC development. The following are generalized protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the linker and to monitor reaction progress during conjugation.

Methodology:

-

System: A reversed-phase HPLC (RP-HPLC) system equipped with a C18 column (e.g., 5 µm, 4.6 x 150 mm) is typically used.[8]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.[8]

-

Gradient: A linear gradient from a low to a high concentration of acetonitrile allows for the separation of components with different polarities. For example, a gradient of 2% to 90% acetonitrile over 30 minutes.[8]

-

Flow Rate: A typical flow rate is 1 mL/min.[8]

-

Detection: UV detection at a wavelength where the components have significant absorbance (e.g., 220 nm and 254 nm).

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as DMSO or the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the linker.

Methodology:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain ¹H and ¹³C NMR spectra.

-

Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃, is used.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra. 2D NMR techniques like COSY and HSQC can be employed for more detailed structural elucidation.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks are analyzed to confirm the presence of all expected functional groups and their connectivity.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of the linker.

Methodology:

-

Technique: Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to obtain accurate mass measurements.[8]

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined and compared to the calculated theoretical mass. The high-resolution data allows for the confirmation of the elemental formula. Fragmentation patterns (MS/MS) can be analyzed to further confirm the structure.

Experimental Workflow: Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of this compound and its conjugation to a payload.

Caption: General workflow for the synthesis and characterization of a linker-payload conjugate.

Conclusion

This compound is a highly versatile and effective linker for the development of targeted therapies like ADCs. Its well-defined physicochemical properties and predictable cleavage mechanism make it a valuable tool for researchers and drug developers. The experimental protocols outlined in this guide provide a foundation for the rigorous characterization required to ensure the quality and efficacy of ADCs incorporating this advanced linker technology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mal-PEG2-Val-Cit-PAB-PNP | CAS:1345681-52-8 | AxisPharm [axispharm.com]

- 3. Mal-amido-PEG2-Val-Cit-PAB-PNP, ADC linker, 2112738-13-1 | BroadPharm [broadpharm.com]

- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the Cleavable Linker: Mal-PEG2-Val-Cit-PABA-PNP

For Researchers, Scientists, and Drug Development Professionals

The Mal-PEG2-Val-Cit-PABA-PNP linker is a sophisticated, cleavable linker system integral to the design and efficacy of modern antibody-drug conjugates (ADCs). This guide provides a comprehensive technical overview of its core components, mechanism of action, stability, and the experimental protocols essential for its evaluation.

Core Components and Their Functions

The this compound linker is a multi-functional molecule engineered for optimal performance in targeted drug delivery. Each component plays a crucial role in the stability and payload-release mechanism of the resulting ADC.

-

Maleimide (B117702) (Mal): This functional group facilitates the covalent attachment of the linker to the antibody. It reacts specifically with thiol groups, such as those on cysteine residues within the antibody, to form a stable thioether bond. This specificity allows for controlled conjugation to the antibody.[]

-

Polyethylene (B3416737) Glycol (PEG2): The two-unit polyethylene glycol spacer enhances the hydrophilicity and solubility of the linker and the resulting ADC.[2] Increased hydrophilicity can improve the pharmacokinetic properties of the ADC and reduce the risk of aggregation, which can be a challenge with hydrophobic payloads.[3]

-

Valine-Citrulline (Val-Cit): This dipeptide sequence is the heart of the cleavable mechanism. It is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][] This enzymatic cleavage is the trigger for the release of the cytotoxic payload within the target cell.

-

p-aminobenzyl alcohol (PABA): The PABA moiety acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PABA spacer undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" ensures the clean and traceless release of the active drug.[6]

-

p-nitrophenyl (PNP): The p-nitrophenyl carbonate group is a highly activated leaving group. It is used to facilitate the conjugation of the linker to the cytotoxic drug, which typically has a nucleophilic handle such as an amine or hydroxyl group.[2]

Mechanism of Action: From Systemic Circulation to Intracellular Drug Release

The efficacy of an ADC utilizing the this compound linker is dependent on a multi-step process that ensures the targeted delivery and release of the cytotoxic payload.

The process begins with the ADC circulating in the bloodstream, where the linker remains stable, preventing premature drug release and off-target toxicity. Upon reaching the target cancer cell, the antibody component of the ADC binds to a specific antigen on the cell surface. This binding triggers receptor-mediated endocytosis, internalizing the ADC into an endosome. The endosome then fuses with a lysosome, an acidic organelle containing a variety of hydrolytic enzymes, including Cathepsin B.

Inside the lysosome, the high concentration of active Cathepsin B recognizes and cleaves the Val-Cit dipeptide of the linker. This enzymatic cleavage initiates the self-immolation of the PABA spacer, which rapidly decomposes, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell. The released drug can then exert its therapeutic effect, typically by inducing apoptosis.

Quantitative Data on Linker Stability

The stability of the linker is a critical parameter that influences the therapeutic window of an ADC. The this compound linker is designed to be highly stable in systemic circulation while being efficiently cleaved within the target cell.

| Parameter | Species | Linker Type | Half-life | Reference(s) |

| In Vivo Stability | Mouse | Val-Cit Dipeptide | ~6.0 days (144 hours) | [7] |

| Cynomolgus Monkey | Val-Cit Dipeptide | ~9.6 days (230 hours) | [7] | |

| Mouse | VCit ADC | ~2 days | [8] | |

| Mouse | EVCit ADC (modified) | ~12 days | [8] | |

| Plasma Stability | Human | Val-Cit Linker | Highly stable, with one study reporting a half-life of over 230 days. | [3] |

| Mouse | Val-Cit Linker | Unstable due to susceptibility to carboxylesterase 1c (Ces1c). | [9] |

It is important to note that while the Val-Cit linker is highly stable in human plasma, it exhibits significant instability in mouse plasma due to the presence of carboxylesterase 1c (Ces1c), an enzyme that can cleave the linker.[9] This species-specific difference is a critical consideration in the preclinical evaluation of ADCs. Modifications to the linker, such as the addition of a glutamic acid residue to create an EVCit linker, have been shown to dramatically improve stability in mouse models.[8]

Direct kinetic parameters (kcat/Km) for the cleavage of the complete this compound linker by Cathepsin B are not widely published. However, studies on similar dipeptide substrates provide insights into the efficiency of cleavage.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, conjugation, and evaluation of the this compound linker and resulting ADCs.

Synthesis of this compound Linker

Step 1: Synthesis of Fmoc-Val-Cit-PABA This step involves the coupling of Fmoc-protected Valine and Citrulline, followed by coupling to p-aminobenzyl alcohol. A detailed protocol for a similar synthesis can be found in the literature.[10]

Step 2: Fmoc Deprotection The Fmoc protecting group is removed from the N-terminus of the dipeptide using a solution of piperidine (B6355638) in DMF.[11]

Step 3: Coupling of Maleimide-PEG2-NHS ester The deprotected H2N-Val-Cit-PABA is reacted with a commercially available Maleimide-PEG2-NHS ester. The NHS ester reacts with the free amine to form a stable amide bond.[11]

Step 4: Activation with p-nitrophenyl chloroformate The hydroxyl group of the PABA moiety is activated by reaction with p-nitrophenyl chloroformate to form the final PNP-activated linker.

Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conjugation of the Linker to a Cytotoxic Drug

The PNP-activated linker is reacted with an amine- or hydroxyl-containing cytotoxic drug. The PNP group is an excellent leaving group, facilitating the formation of a carbamate (B1207046) or carbonate linkage, respectively.[11]

Conjugation to an Antibody

The maleimide group of the drug-linker construct is then conjugated to the antibody.

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

Reducing agent (e.g., TCEP or DTT)

-

Mal-PEG2-Val-Cit-PABA-Drug construct dissolved in an organic solvent (e.g., DMSO)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) column

Protocol:

-

Antibody Reduction: The interchain disulfide bonds of the antibody are partially reduced using a controlled amount of a reducing agent like TCEP to generate free thiol groups. The reaction is typically carried out at room temperature for 30 minutes to 2 hours.

-

Conjugation Reaction: The drug-linker solution is added to the reduced antibody solution at a molar excess (typically 4-8 fold). The reaction is allowed to proceed at room temperature for 1-4 hours with gentle mixing.[11]

-

Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.[11]

-

Purification: The resulting ADC is purified from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC).[11]

-

Characterization: The purified ADC is characterized to determine the average drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry. The purity and aggregation levels are also assessed by SEC.[12]

In Vitro Cleavage Assay

This assay is performed to evaluate the susceptibility of the linker to enzymatic cleavage by Cathepsin B.

Materials:

-

Purified ADC

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

-

Quenching solution (e.g., strong acid or organic solvent)

-

HPLC or LC-MS system

Protocol:

-

Reaction Setup: The ADC is incubated with activated Cathepsin B in the assay buffer at 37°C.[6]

-

Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).[6]

-

Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a quenching solution.

-

Sample Preparation: The samples are processed to separate the released payload from the antibody. This can be achieved by protein precipitation with an organic solvent followed by centrifugation.[7]

-

Analysis: The supernatant containing the released payload is analyzed by RP-HPLC or LC-MS to quantify the amount of released drug.[6]

Plasma Stability Assay

This assay is crucial for determining the stability of the ADC in a biological matrix and predicting its in vivo behavior.

Protocol:

-

Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C.[7]

-

Time-Point Sampling: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[7]

-

Analysis: The amount of intact ADC and/or released payload is quantified over time. This can be done using several methods:

Conclusion

The this compound linker is a highly engineered and effective tool in the development of antibody-drug conjugates. Its modular design allows for specific conjugation to antibodies and a variety of payloads. The Cathepsin B-mediated cleavage mechanism provides for targeted drug release within cancer cells, while the self-immolative PABA spacer ensures the efficient liberation of the active drug. A thorough understanding of its stability profile and the application of robust experimental protocols for its synthesis, conjugation, and evaluation are essential for the successful development of ADCs with an optimal therapeutic index.

References

- 2. Mal-amido-PEG2-Val-Cit-PAB-PNP, ADC linker, 2112738-13-1 | BroadPharm [broadpharm.com]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. communities.springernature.com [communities.springernature.com]

- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. benchchem.com [benchchem.com]

- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

An In-depth Technical Guide to Maleimide-Based Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of maleimide-based bioconjugation, a cornerstone chemical ligation strategy in life sciences and therapeutic development. We will delve into the core principles, reaction kinetics, stability considerations, and practical applications of this powerful technique. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to effectively design and execute their bioconjugation strategies.

Core Principles of Maleimide-Based Bioconjugation

Maleimide-based bioconjugation is a highly efficient and selective method for covalently linking molecules, primarily targeting thiol (sulfhydryl) groups. This strategy is widely employed for protein labeling, immobilization, and the synthesis of complex biomolecules like antibody-drug conjugates (ADCs).[1]

The fundamental reaction is a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks the electrophilic double bond of the maleimide (B117702) ring. This reaction proceeds readily under mild, near-neutral pH conditions (pH 6.5-7.5), forming a stable thioether bond.[2][3] The high selectivity for thiols within this pH range is a key advantage, as it minimizes off-target reactions with other nucleophilic amino acid residues, such as the abundant ε-amino group of lysine.[2][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3]

dot

References

The Impact of PEGylation on ADC Linker Stability and Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of potent cytotoxic drugs to monoclonal antibodies, creating Antibody-Drug Conjugates (ADCs), has revolutionized targeted cancer therapy. The linker, which connects the antibody to the payload, is a critical component that significantly influences the efficacy, safety, and pharmacokinetic profile of the ADC. A key strategy in modern ADC design is the incorporation of polyethylene (B3416737) glycol (PEG) chains into the linker, a process known as PEGylation. This technical guide provides an in-depth exploration of the impact of PEGylation on ADC linker stability and solubility, offering insights into its benefits, mechanisms, and the experimental methodologies used for its characterization.

Enhancing Solubility and Reducing Aggregation

One of the primary challenges in ADC development is the inherent hydrophobicity of many cytotoxic payloads. This hydrophobicity can lead to aggregation of the ADC, which in turn can compromise its efficacy, induce immunogenicity, and lead to rapid clearance from circulation.[1] PEGylation is a powerful strategy to mitigate these issues. The hydrophilic nature of the PEG polymer creates a hydration shell around the ADC, effectively increasing its overall solubility and preventing the formation of aggregates.[2]

The length of the PEG chain plays a crucial role in this process. Longer PEG chains generally provide a greater shielding effect, leading to a more significant reduction in aggregation.[3] This allows for the development of ADCs with higher drug-to-antibody ratios (DARs) without the detrimental effects of aggregation.[2]

Table 1: Impact of PEGylation on ADC Aggregation

| ADC Construct | PEG Linker | DAR | Aggregation (%) | Reference |

| Trastuzumab-vc-MMAE | No PEG | 3.35 | 26.0 (in mouse plasma after 6 days) | [4] |

| Trastuzumab-vc-MMAE | PEG4 | ~4 | >5 | [5] |

| Trastuzumab-vc-MMAE | PEG8 | ~4 | <2 | [5] |

| Trastuzumab-vc-MMAE | PEG12 | ~4 | <2 | [5] |

| FG-ADC | Pendant PEG | 8 | ~12 (after 28 days) | [5] |

| VAG-ADC | Pendant PEG | 8 | ~6 (after 28 days) | [5] |

Modulating Linker Stability and Pharmacokinetics

The stability of the linker is a critical determinant of an ADC's therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. Conversely, a linker that is too stable may not efficiently release the payload within the target cell. PEGylation can influence linker stability and significantly impact the pharmacokinetic (PK) profile of an ADC.

By increasing the hydrodynamic radius of the ADC, PEGylation reduces renal clearance, leading to a longer circulation half-life.[6] This extended half-life allows for greater accumulation of the ADC at the tumor site, potentially enhancing its therapeutic effect. The length of the PEG chain is directly correlated with the extent of half-life extension.[4]

Table 2: Impact of PEGylation on ADC In Vivo Half-Life

| ADC Construct | PEG Linker | Animal Model | Half-life (t½) | Reference |

| ZHER2-SMCC-MMAE | No PEG | Mouse | 19.6 min | [4] |

| ZHER2-PEG4K-MMAE | 4 kDa PEG | Mouse | 49.2 min | [4] |

| ZHER2-PEG10K-MMAE | 10 kDa PEG | Mouse | 219.0 min | [4] |

| AD-114 (i-body) | No PEG | Mouse | 0.18 h | [7] |

| AD-114-PEG-30K | 30 kDa PEG | Mouse | 11.85 h | [7] |

| AD-114-PA600 | PA600 | Cynomolgus Monkey | 24.27 h | [7] |

| Fab-PEG-Fab | PEG | - | 71.41 h | [8] |

| Specific F(ab')2 | - | - | 38.32 h | [8] |

Experimental Protocols for Characterization

A thorough characterization of PEGylated ADCs is essential to ensure their quality, stability, and efficacy. The following are detailed methodologies for key experiments.

Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.[9]

Materials:

-

ADC sample

-

SEC column (e.g., Agilent AdvanceBio SEC 300Å)[9]

-

HPLC system with UV detector

-

Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4[9]

Procedure:

-

Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[10]

-

Inject 10-20 µL of the ADC sample (at a concentration of approximately 1 mg/mL) onto the column.[10]

-

Run the separation for 15-20 minutes.[10]

-

Monitor the absorbance at 280 nm.[10]

-

Integrate the peak areas corresponding to the monomer and the high molecular weight species.

-

Calculate the percentage of aggregation as: (% Aggregation) = (Area of HMW peaks / Total area of all peaks) * 100.[10]

Hydrophobic Interaction Chromatography (HIC) for DAR and Stability Assessment

Objective: To determine the drug-to-antibody ratio (DAR) and assess the stability of the ADC by monitoring changes in its hydrophobicity.

Materials:

-

ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system with UV detector

-

Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[9]

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[9]

Procedure:

-

Equilibrate the column with 100% Mobile Phase A.

-

Inject the ADC sample.

-

Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

-

Monitor the absorbance at 280 nm.

-

The different DAR species will elute as distinct peaks, with higher DAR species being more retained due to increased hydrophobicity. The average DAR can be calculated from the area of each peak.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC linker in plasma from different species.[1]

Materials:

-

ADC sample

-

Human, mouse, rat, and cynomolgus monkey plasma

-

Incubator at 37°C

-

LC-MS system

Procedure:

-

Incubate the ADC sample in plasma from different species at 37°C.[1]

-

Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours).[4]

-

Isolate the ADC from the plasma samples using immunoaffinity capture.[11]

-

Analyze the captured ADC by LC-MS to determine the average DAR at each time point.[11]

-

Quantify the amount of released payload in the plasma supernatant using LC-MS/MS.[11]

-

The rate of DAR reduction and payload release provides a measure of linker stability.

Solubility Assessment by PEG Precipitation

Objective: To quantitatively evaluate the relative solubility of an ADC.

Materials:

-

ADC sample

-

Polyethylene glycol (PEG) solution (e.g., 40% PEG 6000)[12]

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a series of ADC solutions with increasing concentrations of PEG.[12]

-

Incubate the samples to allow for precipitation to occur.

-

Centrifuge the samples to pellet the precipitated ADC.

-

Measure the protein concentration in the supernatant using UV absorbance at 280 nm.[7]

-

Plot the logarithm of the soluble protein concentration against the PEG concentration. The y-intercept of the linear portion of the curve provides an estimate of the intrinsic solubility of the ADC.

Visualizing Key Concepts and Workflows

ADC Mechanism of Action

The following diagram illustrates the general mechanism of action of an antibody-drug conjugate, from binding to the target cell to the release of the cytotoxic payload.

Experimental Workflow for ADC Stability Testing

This flowchart outlines a typical experimental workflow for assessing the stability of a newly developed antibody-drug conjugate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medium.com [medium.com]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 10. adcreview.com [adcreview.com]

- 11. ADC Plasma Stability Assay [iqbiosciences.com]

- 12. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Cleavage of the Valine-Citrulline Linker by Cathepsin B

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), offering a sophisticated mechanism for the targeted release of cytotoxic payloads within cancer cells.[][2] Its utility stems from its specific susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[2] This guide provides a comprehensive overview of the core mechanism, quantitative data, and detailed experimental protocols relevant to the enzymatic cleavage of the Val-Cit linker.

The Mechanism of Action: Intracellular Drug Release

The efficacy of the Val-Cit linker is rooted in a multi-stage process that begins after an ADC is internalized by a target cancer cell.[2] This process ensures the cytotoxic payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity, and is efficiently released only within the lysosomal compartment of the cell.[2][]

The key stages of this process are:

-

Internalization: An ADC binds to a specific antigen on the surface of a cancer cell and is internalized through receptor-mediated endocytosis.[2][4]

-

Lysosomal Trafficking: The ADC-antigen complex is then transported through the endosomal-lysosomal pathway.[5][6][7] This trafficking ultimately delivers the ADC to the lysosome, an organelle containing a host of hydrolytic enzymes, including Cathepsin B.[2]

-

Enzymatic Cleavage: Inside the acidic environment of the lysosome (pH 4.5-5.5), Cathepsin B becomes optimally active.[8] Cathepsin B recognizes and cleaves the amide bond between the citrulline residue and a self-immolative spacer, commonly a p-aminobenzyl carbamate (B1207046) (PABC) group.[8] The preference for the Val-Cit sequence is driven by favorable interactions within the enzyme's active site; the S2 subsite of Cathepsin B accommodates the hydrophobic valine residue, while the S1 subsite binds to citrulline.[8]

-

Self-Immolation and Payload Release: The cleavage of the Cit-PABC bond triggers a spontaneous 1,6-elimination reaction of the PABC spacer.[8] This "self-immolative" cascade results in the release of the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant.[8]

It is important to note that while Cathepsin B is a primary enzyme responsible for Val-Cit cleavage, other lysosomal cysteine proteases such as Cathepsin L, S, and F can also contribute to this process.[8] This redundancy can be advantageous, as it makes ADC resistance due to the loss of a single protease less likely.[8]

Quantitative Data on Dipeptide Linker Cleavage

While direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not extensively published, comparative studies using model substrates offer valuable insights into the efficiency of different dipeptide linkers.

| Dipeptide Linker | Relative Cleavage Rate/Half-life | Cleaving Enzyme(s) | Notes |

| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Cathepsin B | Considered the benchmark for efficient cleavage and stability.[8] |

| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Also effectively cleaved, with the potential advantage of lower hydrophobicity, which can help prevent ADC aggregation.[8][] |

| Phe-Lys | ~30-fold faster than Val-Cit | Cathepsin B (isolated) | While cleaved very rapidly by isolated Cathepsin B, rates were identical to Val-Cit in lysosomal extracts, suggesting the involvement of other enzymes.[8] |

Signaling Pathways and Experimental Workflows

The overall process of ADC activity, from cell surface binding to payload release, involves several key cellular pathways and can be investigated through established experimental workflows.

Caption: ADC internalization and payload release pathway.

The core of this process, the enzymatic cleavage, is driven by a specific mechanism involving the Val-Cit linker and a PABC spacer.

Caption: Mechanism of Val-Cit-PABC linker cleavage.

To quantify the efficiency of this cleavage, researchers employ in vitro assays. A typical workflow for such an assay is outlined below.

Caption: Experimental workflow for an in vitro ADC cleavage assay.

Experimental Protocols

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol describes a typical experiment to measure the release of a payload from an ADC in the presence of purified Cathepsin B.[8]

Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.[8]

Materials:

-

ADC with Val-Cit linker (e.g., 1 mg/mL stock)

-

Recombinant Human Cathepsin B (e.g., from human liver)[10]

-

Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0[8]

-

Activation Solution: Dithiothreitol (DTT) in water (e.g., 30-40 mM)[8][10]

-

Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail[8]

-

HPLC system with a reverse-phase column (e.g., C4 or C18)[8][10]

Procedure:

-

Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with an activation buffer containing DTT for 15-30 minutes at room temperature or 37°C.[8][10] DTT is required to maintain the active-site cysteine in its reduced state.[8]

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.[8]

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture.[8] The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[8]

-

Incubation: Incubate the reaction at 37°C.[8]

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[8]

-

Quenching: Immediately stop the reaction by adding the quenching solution to the aliquot.[8]

-

Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the released payload from the intact ADC and other components.[8] The amount of released payload is determined by integrating the peak area and comparing it to a standard curve of the free drug.

Fluorogenic Substrate Cleavage Assay

This is a high-throughput method to screen linker sequences for their susceptibility to cleavage.[8]

Objective: To measure the rate of cleavage of a fluorogenic peptide substrate by Cathepsin B.

Materials:

-

Fluorogenic peptide substrate (e.g., Z-Arg-Arg-AMC)[11]

-

Recombinant Human Cathepsin B

-

Assay Buffer: 25 mM MES, pH 5.0[11]

-

Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0[11]

-

96-well black microplate[11]

-

Fluorescence microplate reader[11]

Procedure:

-

Reagent Preparation:

-

Enzyme Activation: Incubate the Cathepsin B solution in the Activation Buffer for 15 minutes at room temperature.[11]

-

Reaction Setup:

-

Initiate Reaction: Add the substrate working solution to each well to start the reaction.[11]

-

Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence over time at 37°C.[8] The excitation and emission wavelengths will depend on the specific fluorophore used (e.g., for AMC, excitation at ~348 nm and emission at ~440 nm).

-

Data Analysis: The rate of cleavage is determined from the linear portion of the fluorescence versus time plot.[8][11]

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit linker represents a highly successful and robust strategy for achieving tumor-specific drug release in antibody-drug conjugates.[8] The mechanism relies on a sequence of well-orchestrated events, from ADC internalization to lysosomal trafficking, culminating in a specific enzymatic cleavage that triggers a self-immolative cascade to release the active drug.[8] Understanding the quantitative aspects of this cleavage and employing detailed experimental protocols are crucial for the design and optimization of next-generation ADCs with improved efficacy and safety profiles.

References

- 2. benchchem.com [benchchem.com]

- 4. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 10. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Mal-PEG2-Val-Cit-PABA-PNP: A Core Component in Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maleimide-PEG2-Valine-Citrulline-para-aminobenzyl alcohol-para-nitrophenyl carbonate (Mal-PEG2-Val-Cit-PABA-PNP) linker is a critical component in the field of antibody-drug conjugates (ADCs). This advanced, cleavable linker system is engineered to connect potent cytotoxic agents to monoclonal antibodies, facilitating targeted delivery to cancer cells. Its multi-component structure is meticulously designed for stability in systemic circulation and specific, efficient release of the payload within the tumor microenvironment. This guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental protocols associated with this linker, presenting quantitative data and visual workflows to aid in its application.

Introduction: The Evolution of ADC Linker Technology

The therapeutic efficacy of ADCs is critically dependent on the linker that bridges the antibody and the cytotoxic payload. The evolution of linker technology has progressed from early, less stable designs to sophisticated systems that enhance the therapeutic window of ADCs. The this compound linker represents a culmination of these advancements, incorporating key features to address the challenges of stability, solubility, and targeted drug release.

The development of this linker can be traced through the independent optimization of its constituent parts:

-

Valine-Citrulline (Val-Cit) Dipeptide: The discovery that certain peptide sequences are substrates for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells, was a significant breakthrough.[][] The Val-Cit dipeptide emerged as a widely used motif due to its high plasma stability and efficient enzymatic cleavage.[]

-